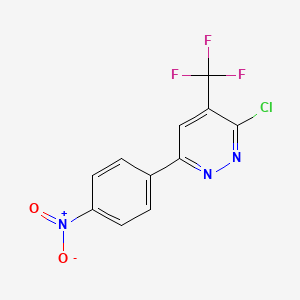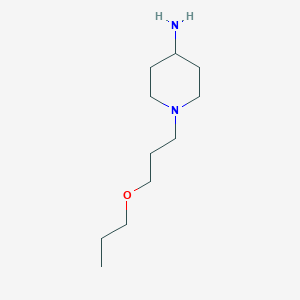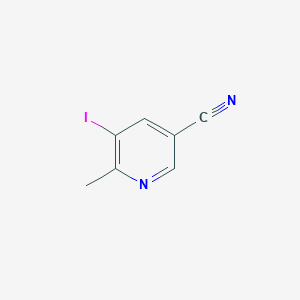
5-Iodo-6-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-6-methylnicotinonitrile is an organic compound with the molecular formula C7H5IN2 It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by iodine and methyl groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-6-methylnicotinonitrile typically involves a multi-step process. One reported method includes the following steps :
Nucleophilic Substitution: The starting material, a suitable nicotinonitrile derivative, undergoes nucleophilic substitution to introduce the methyl group at the 6-position.
Electrophilic Substitution: The intermediate product is then subjected to electrophilic substitution to introduce the iodine atom at the 5-position.
Sandmeyer Reaction: Finally, the compound undergoes a Sandmeyer reaction to complete the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-6-methylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinonitrile compounds .
Wissenschaftliche Forschungsanwendungen
5-Iodo-6-methylnicotinonitrile has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research into potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-iodo-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-iodo-6-methylnicotinonitrile include:
- 4-Chloro-5-iodo-6-methylnicotinonitrile
- 5-Bromo-6-methylnicotinonitrile
- 5-Iodo-6-ethylnicotinonitrile
Comparison
Compared to these similar compounds, this compound is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C7H5IN2 |
|---|---|
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
5-iodo-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3 |
InChI-Schlüssel |
RIAUWQBKSVRFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



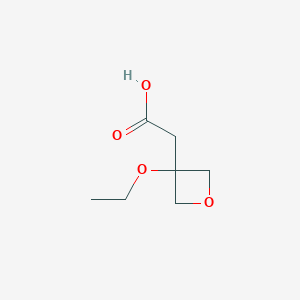
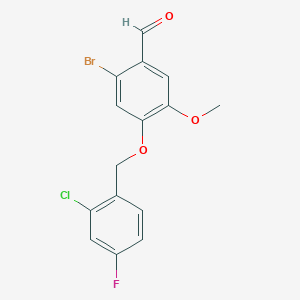
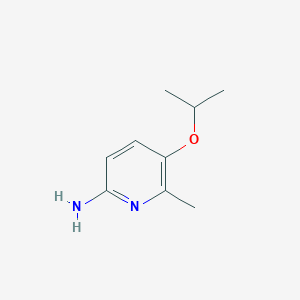
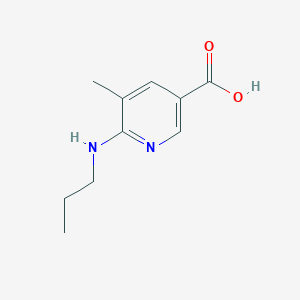
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)
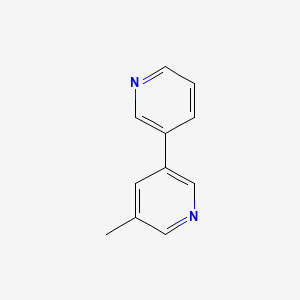


![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13011275.png)
![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13011283.png)

